molecular formula C26H44FeP2 B1473829 C26H44FeP2 CAS No. 84680-95-5

C26H44FeP2

Cat. No.: B1473829
CAS No.: 84680-95-5
M. Wt: 474.4 g/mol
InChI Key: FPLSJBJGQLJLSV-UHFFFAOYSA-N
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Description

Significance of Ferrocene-Based Ligands in Catalysis

Ferrocene-based ligands, which incorporate a ferrocene moiety in their structure, represent an important class of ligands in transition metal catalysis. Ferrocene itself is an exceptionally stable organometallic compound consisting of an iron atom sandwiched between two cyclopentadienyl rings. Ligands derived from ferrocene, such as diphosphines substituted on the cyclopentadienyl rings, offer unique properties including redox activity and the potential for planar chirality, making them particularly valuable in asymmetric catalysis. These ligands have been successfully employed in various reactions, including hydrogenation and cross-coupling reactions.

Overview of the Structural Class of 1,1'-Bis(phosphino)ferrocenes

The structural class of 1,1'-bis(phosphino)ferrocenes is characterized by two phosphine groups attached to the 1 and 1' positions of the two cyclopentadienyl rings of the ferrocene core. This arrangement creates a flexible backbone, and the nature of the substituents on the phosphorus atoms significantly influences the ligand's steric and electronic properties. A well-known member of this class is 1,1'-bis(diphenylphosphino)ferrocene (dppf), which features phenyl substituents on the phosphorus atoms and is widely used in palladium-catalyzed coupling reactions.

C₂₆H₄₄FeP₂, or 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF), belongs to this structural class, with tert-butyl groups as substituents on the phosphorus atoms ereztech.comorgsyn.orgresearchgate.netfishersci.co.uksigmaaldrich.comnih.govrsc.orgchemicalbook.com. The presence of these bulky tert-butyl groups imparts significant steric hindrance around the phosphorus centers and the metal coordination site. This steric bulk is a crucial feature that differentiates DtBPF from less hindered analogues like dppf and influences its behavior and effectiveness in catalysis fishersci.co.uk.

Historical Context and Evolution of Bulky Diphosphines in Transition Metal Catalysis

The history of homogeneous metal complex catalysis saw significant advancements with the introduction and modification of phosphine ligands starting in the mid-20th century cenmed.com. Early work often utilized monodentate phosphines like triphenylphosphine cenmed.com. Diphosphine ligands gained increasing attention over time, and their ability to chelate to the metal center was found to influence catalyst stability and reactivity.

The recognition of the impact of steric properties on catalytic efficiency led to the development of bulky phosphine ligands. Bulky ligands can influence the coordination sphere of the metal center, affecting substrate access, transition state stabilization, and the reductive elimination step in catalytic cycles. The development of bulky dialkylbiaryl phosphine ligands, for instance, significantly advanced palladium-catalyzed cross-coupling reactions, enabling transformations of less reactive substrates like aryl chlorides.

Properties

InChI

InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSJBJGQLJLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1'-bis Di-tert-butylphosphino Ferrocene

Established Synthetic Routes and Protocols

Established synthetic routes for dtbpf typically involve the lithiation of ferrocene followed by reaction with a chlorophosphine reagent. orgsyn.org However, the synthesis of ferrocene-based phosphines, especially those with bulky substituents like tert-butyl groups, can be challenging due to their electron-rich nature and susceptibility to oxidation. orgsyn.org Existing procedures for the synthesis of di-tert-butylphosphinoferrocene have sometimes resulted in medium to low yields and occasionally required specialized techniques like working in dry-boxes or starting from more expensive precursors. orgsyn.org

One preparation method involves reacting ferrocene with diaryl or dialkyl phosphine oxides under controlled conditions, followed by hydrolysis and crystallization. chemicalbook.com This method is noted for its mild reaction conditions and is considered suitable for industrial production. chemicalbook.com Another approach involves the deprotection of an intermediate by heating it in methanol to obtain the final dtbpf product. chemicalbook.com

A practical and scalable synthesis of di-tert-butylphosphinoferrocene has been developed based on the metallation of ferrocene. orgsyn.org This method addresses issues related to air sensitivity by isolating the compound as its HBF₄ salt or the corresponding phosphine-borane adduct. orgsyn.org While some earlier procedures for di-tert-butylphosphinoferrocene synthesis used a large excess of ferrocene and tert-BuLi for deprotonation/metallation, resulting in lower yields and requiring dry-box work and sublimation for purification, optimized conditions have been explored. orgsyn.org

Key Precursors and Reagents

The synthesis of 1,1'-bis(di-tert-butylphosphino)ferrocene typically utilizes ferrocene as the starting material. orgsyn.orgchemicalbook.com Key reagents involved in the process include lithiating agents and chlorophosphines. For the synthesis of di-tert-butylphosphinoferrocene, precursors like ferrocene, potassium tert-butoxide, tert-butyllithium, and di-tert-butylchlorophosphine are used. orgsyn.org Boron trifluoride diethyl etherate has also been reported as a catalyst in reactions involving ferrocene and phosphine oxides. chemicalbook.com

Reaction Conditions and Optimization Strategies

Reaction conditions for the synthesis of ferrocene-based phosphines are crucial for achieving desired outcomes. For the metallation of ferrocene, performing the deprotonation at low temperatures is important, although not necessarily as low as -78 °C. orgsyn.org In one reported procedure, the reaction mixture is stirred at approximately -70 °C for a period, followed by warming to around 0 °C before the addition of di-tert-butylchlorophosphine. orgsyn.org The mixture is then typically stirred at ambient temperature for an extended period. orgsyn.org

Optimization strategies often focus on improving yield and purity, as well as addressing the air sensitivity of the products. Isolating the phosphine as a salt or adduct can help in handling and purification. orgsyn.org The use of inert gas protection during the reaction is also essential to prevent unwanted side reactions, such as oxidation of the phosphine. chemicalbook.com

In the preparation of 1,1'-bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride, a complex derived from dtbpf, the ligand is mixed with an organic solvent and stirred under a nitrogen atmosphere at elevated temperatures (50-70 °C) until clear, before adding bis(acetonitrile)palladium(II) chloride. google.com The reaction is then stirred at temperatures between 30-70 °C under nitrogen. google.com

Development of Analogous and Derivative Structures

The ferrocene scaffold allows for the development of a wide range of analogous and derivative structures by modifying the substituents on the cyclopentadienyl rings or replacing the phosphorus atoms with other pnictogens. mdpi.com This structural diversity enables tuning of the ligand's properties for specific catalytic applications.

Steric and Electronic Tuning through Ligand Modification

The steric and electronic properties of ferrocene-based phosphine ligands can be significantly tuned by varying the substituents on the phosphorus atoms and the ferrocene core. researchgate.netnih.gov The bulky di-tert-butylphosphino groups in dtbpf provide substantial steric protection around a metal center, which can prevent catalyst deactivation and enhance selectivity in catalytic reactions. chemblink.com The ferrocenyl group itself is an electron-rich moiety, and its electronic properties in organophosphines have been estimated to be similar to those of primary alkyl groups, being a better electron donor than a methyl group but a poorer donor than an ethyl group. nih.gov

Modifications to the ferrocene backbone or the phosphine substituents can influence the ligand's donor ability and steric bulk, impacting its performance in catalysis. For instance, replacing phenyl groups with ferrocenyl groups in phosphines can increase the σ-donor ability. nih.gov The steric influence of the ferrocenyl group in organophosphines has been clarified to be larger than cyclohexyl, tert-butyl, and o-tolyl groups, comparable to a mesityl group. nih.gov The ability to tune these properties is crucial for designing effective homogeneous and heterogeneous catalysts. researchgate.net

Data on the electronic properties of ferrocenylphosphines can be obtained through techniques like IR measurements of their metal carbonyl complexes. nih.gov Steric parameters, such as Tolman cone angles or %Vbur parameters, can be estimated from X-ray crystal structures of their metal complexes. nih.gov

Chiral Analogues for Asymmetric Catalysis

Chiral ferrocene ligands, including phosphines, have gained significant importance in asymmetric catalysis due to the presence of planar chirality and the ability to introduce central chirality through substituents. illinois.eduresearchgate.net Planar chirality in 1,2- and 1,1'-disubstituted ferrocene systems is a key feature that does not undergo racemization. illinois.edu

The synthesis of chiral ferrocenylphosphines often involves the lithiation of optically resolved ferrocene derivatives, such as N,N-dimethyl-1-ferrocenylethylamine, followed by reaction with chlorophosphines. oup.com This approach allows for the introduction of phosphino groups onto the ferrocene core with control over stereochemistry. oup.com Analogous bis(dimethylphosphino) derivatives have also been prepared using similar methods. oup.com

The development of chiral analogues aims to achieve high enantioselectivity in various asymmetric transformations. researchgate.net Examples of chiral ferrocene ligands include those with a terminal amino group on a pendant side chain, which have shown success in gold(I)-catalyzed asymmetric aldol reactions. illinois.edu Another class of important chiral ferrocene ligands are the Josiphos-like ligands, which are effective in asymmetric hydrogenation of various substrates. illinois.edugoogle.com These ligands are typically synthesized through reactions involving chiral 1-ferrocenylethyl dimethylamine (Ugi amine) as an intermediate, although this can sometimes involve tedious chiral resolution processes. google.com

More recent methods for synthesizing chiral ferrocene derivatives for asymmetric catalysis include transition-metal-catalyzed asymmetric C-H functionalization, which allows for the enantioselective incorporation of carbon-based functionalities onto the ferrocene backbone. chinesechemsoc.org The synthetic utility of these methods is demonstrated by the asymmetric synthesis of various chiral phosphine ligands, including Josiphos- and PPFA-type ligands. researchgate.net

The design of chiral ferrocene ligands focuses on the interplay of planar and central chirality, rigid bulkiness, and ease of derivatization to achieve high enantioselectivity and regioselectivity in asymmetric reactions. researchgate.net

Mechanistic Investigations of Catalytic Pathways Involving C26h44fep2

Elucidation of Active Species and Catalytic Cycles

Identifying the true catalytically active species in reactions involving C26H44FeP2 and a metal center, particularly iron, is a critical step in understanding the catalytic mechanism. The nature of the active species can vary significantly depending on the specific reaction, the iron source (often a precatalyst), and the reaction conditions. Unlike the relatively well-defined catalytic cycles in some precious metal systems, iron catalysis often involves complex mixtures of species, including various oxidation states and coordination environments, which can be challenging to characterize due to their paramagnetic nature and instability. nih.gov

Research in iron-catalyzed cross-coupling reactions, for instance, has highlighted the difficulties in definitively identifying the active iron species. While low-valent iron species (oxidation states below +2) were historically hypothesized to be active, recent studies using well-defined iron(II)-ligand complexes as precatalysts are enabling more detailed investigations into whether these low-valent species are indeed accessible and catalytically relevant with stabilizing ligands like dtbpf. nih.gov Physical-inorganic spectroscopic techniques, sometimes combined with X-ray diffraction and theoretical studies, are employed to elucidate the coordination environment and electronic structure of iron active sites. nih.gov Tracking unstable intermediates using techniques like freeze-trapped methods can also aid in their characterization. nih.gov

In some catalytic systems involving dtbpf, the active species may be generated in situ from a precatalyst. For example, in palladium-catalyzed reactions, a precatalyst like [Pd(dtbpf)Cl₂] can be used, from which the active palladium(0) species is generated. sigmaaldrich.com While this is a palladium system, the principle of generating the active species from a dtbpf-metal precatalyst is relevant. The elucidation often involves spectroscopic monitoring (e.g., ³¹P NMR) to track the fate of the ligand and the metal center throughout the catalytic cycle. researchgate.netrsc.org

Role of Ligand Dissociation and Association in Reaction Progress

Ligand dissociation and association play a pivotal role in the progress of catalytic reactions involving this compound. The ability of the dtbpf ligand to bind to and dissociate from the metal center at different stages of the catalytic cycle is crucial for facilitating substrate coordination and product release. The bulky nature of the tert-butyl groups in dtbpf can influence the lability of the ligand and the accessibility of the metal center to reacting substrates.

In many catalytic cycles, a vacant coordination site on the metal center is required for substrate binding, often generated by the dissociation of a weakly bound ligand or, in some cases, one or both arms of the diphosphine ligand. The association of substrates then leads to subsequent steps in the cycle, such as oxidative addition, insertion, or transmetalation. Following product formation, the release of the product and re-association of the ligand (or a solvent molecule) regenerate the catalyst for the next cycle.

Studies investigating catalytic mechanisms often examine the coordination mode of the dtbpf ligand throughout the reaction. For instance, ³¹P NMR monitoring can indicate whether dtbpf remains coordinated in a bidentate fashion or if one of the phosphine arms dissociates, leading to a monodentate coordination mode. researchgate.net The dynamic equilibrium between different coordination modes can impact the reactivity and selectivity of the catalyst. The solvent can also influence ligand effects on catalytic activity. unive.it

Influence of dtbpf's Steric and Electronic Profile on Transition States

The steric and electronic profile of the dtbpf ligand significantly influences the transition states of catalytic reactions. The bulky tert-butyl groups create a substantial steric environment around the metal center, which can impact substrate approach, regioselectivity, and stereoselectivity. This steric bulk can favor the formation of specific transition states by blocking certain reaction pathways or forcing substrates to approach the metal center from a particular direction.

Electronically, dtbpf is considered an electron-rich ligand due to the alkyl substituents on the phosphorus atoms and the electron-donating nature of the ferrocene backbone. This electron density can be donated to the metal center, influencing its oxidation state stability and its ability to undergo key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of the ligand can alter the electron density at the metal center, thereby affecting the activation energy of transition states.

Detailed experimental and computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand how the steric and electronic parameters of dtbpf influence the energetics and geometries of transition states. mdpi.commdpi.com These studies can provide insights into the preferred reaction pathways and the origin of observed selectivity. For example, DFT calculations have been used to support proposed electronic states of catalytic complexes and help explain observed reactivity differences. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic data, often combined with spectroscopic monitoring and computational studies, can help to differentiate between various proposed mechanisms. For instance, kinetic isotope effects can provide insights into whether C-H bond activation or other bond-breaking events are involved in the rate-determining step. rsc.org

Identifying the rate-determining step is crucial for optimizing reaction conditions and catalyst design. In some cross-coupling reactions catalyzed by palladium complexes, reductive elimination or transmetalation steps have been suggested as potentially rate-determining. researchgate.net While specific kinetic studies on iron-catalyzed reactions solely employing dtbpf might be less extensively reported compared to palladium systems, the general principles of kinetic analysis apply to elucidating the mechanism and rate limitations in iron catalysis as well. nih.gov

Proposed Reaction Mechanisms for Key Transformations

Based on experimental observations, spectroscopic data, and theoretical calculations, various reaction mechanisms have been proposed for transformations catalyzed by metal complexes featuring the dtbpf ligand, including those involving iron. These mechanisms outline the sequence of elementary steps that lead from reactants to products, involving the interaction with the metal catalyst.

For iron-catalyzed cross-coupling reactions, proposed mechanisms often involve oxidative addition of an organic halide to a low-valent iron species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the C-C bond. nih.gov However, the exact nature of the iron species and the detailed steps can vary and are subjects of ongoing debate due to the complexity of iron chemistry. nih.gov Alternative pathways, such as radical mechanisms, have also been proposed for some iron-catalyzed reactions. nih.govmdpi.com

In palladium-catalyzed reactions utilizing dtbpf, such as Suzuki-Miyaura coupling, the generally accepted mechanism involves oxidative addition of the organic halide to Pd(0), transmetalation with the boronic acid or ester, and reductive elimination of the coupled product, regenerating the Pd(0) species. sigmaaldrich.commdpi.com The dtbpf ligand supports these steps by stabilizing the different palladium oxidation states and influencing the rates of the elementary steps. mdpi.com

Mechanistic studies often involve synthesizing and characterizing proposed intermediates to provide experimental support for the proposed catalytic cycle. nih.gov Computational methods, such as DFT, are increasingly used to model the energetics of proposed transition states and intermediates, helping to validate or refute mechanistic hypotheses. mdpi.commdpi.com

Computational and Theoretical Studies on C26h44fep2 and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular structures of transition metal complexes, including those containing iron and phosphine ligands like C26H44FeP2. DFT calculations can predict equilibrium geometries by minimizing the total energy of the system with respect to atomic coordinates. This allows researchers to obtain precise structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the complex's three-dimensional arrangement and flexibility.

Prediction of Electronic Properties and Reactivity Profiles

Computational methods, particularly DFT, are instrumental in predicting the electronic properties of this compound and its metal complexes. These properties, including molecular orbital energies, spin states, charge distribution, and the nature of metal-ligand bonding, are fundamental to understanding the complex's reactivity.

DFT studies on iron phosphine complexes have explored the electronic structure and bonding character, revealing how different phosphine ligands perturb the electronic environment of the iron center nih.govsigmaaldrich.com. For example, computational investigations have examined the ligand field splitting (10Dq) in iron(II) phosphine complexes, demonstrating how variations in phosphine ligands can lead to differences in electronic structure nih.gov. These calculations can also predict spin states, which are important for understanding the magnetic properties and reactivity of iron complexes cenmed.comsigmaaldrich.comwikipedia.org. The predicted electronic properties can be correlated with experimental spectroscopic data, such as Mössbauer and magnetic circular dichroism (MCD) spectroscopy, to gain a comprehensive understanding of the electronic structure nih.govsigmaaldrich.comwikipedia.org. Understanding the electronic properties allows for the prediction of potential reaction pathways and the complex's propensity to undergo oxidation or reduction, thus informing its reactivity profile sigmaaldrich.comamericanelements.com.

Mechanistic Insights from Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving iron complexes supported by phosphine ligands. By calculating the energies of proposed intermediates and transition states, computational studies can map out reaction pathways, determine activation energy barriers, and identify the rate-determining steps. nih.govnih.gov This provides detailed insights into how these complexes catalyze transformations.

DFT calculations have been extensively used to investigate the mechanisms of various reactions catalyzed by iron complexes with phosphine ligands, such as cross-coupling reactions and functionalization of organic molecules. nih.govwikipedia.org These studies can reveal the nature of transient intermediates that may be difficult to detect experimentally. For instance, computational studies have explored the mechanisms of reactions involving the activation of small molecules by iron complexes, providing details on bond cleavage and formation processes. cenmed.comresearchgate.net By comparing the energy profiles of different plausible pathways, computational modeling helps to validate or refute proposed mechanisms and provides a deeper understanding of the factors controlling reactivity and selectivity.

Ligand Design Principles from Computational Chemistry

Computational chemistry provides powerful tools for the rational design and optimization of ligands like this compound for specific applications, particularly in catalysis. By computationally assessing the electronic and steric properties of potential ligands and their interactions with a metal center, researchers can predict their performance before extensive synthesis and experimental testing.

Computational methods can help quantify steric parameters, such as cone angles or buried volume, for phosphine ligands, which are known to significantly influence catalytic activity and selectivity. Furthermore, calculations can probe the electronic tuning capabilities of different substituents on the phosphine ligand, affecting the electron density at the metal center and thus its reactivity. nih.govsigmaaldrich.com Computational tools like virtual screening and docking can be used to evaluate large libraries of potential ligand structures for their binding affinity and suitability for a particular catalytic transformation. This iterative process of computational design, prediction, and experimental validation accelerates the discovery of improved ligands for homogeneous catalysis.

Molecular Dynamics Simulations of Complex Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. While less common than DFT for ground-state electronic structure of relatively rigid complexes, MD can provide valuable insights into the dynamic properties of this compound and its interactions in various environments, such as in solution or at interfaces.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing C₂₆H₄₄FeP₂, and how should data interpretation be standardized?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm ligand coordination and metal center geometry. Pair with X-ray crystallography for absolute structural validation. Infrared (IR) spectroscopy can identify Fe-P bonding modes. Mass spectrometry (MS) verifies molecular weight. Ensure purity via elemental analysis and chromatographic methods (e.g., HPLC). For reproducibility, report solvent systems, temperature, and calibration standards in detail .

Q. How should experimental protocols be designed to assess the thermal stability of C₂₆H₄₄FeP₂ under varying conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to decompose stability thresholds. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Control variables include heating rate (e.g., 5°C/min) and gas flow rates. Replicate trials ≥3 times to ensure statistical validity. Document anomalies (e.g., unexpected mass loss) in supplementary materials .

Q. What are the best practices for synthesizing C₂₆H₄₄FeP₂ with high yield and reproducibility?

  • Methodological Answer : Optimize ligand-to-metal ratios (e.g., 2:1 for P-donor ligands) in anhydrous solvents (e.g., THF or DMF). Monitor reaction progress via in-situ UV-Vis spectroscopy. Purify via recrystallization or column chromatography, reporting Rf values and eluent systems. Characterize intermediates (e.g., Fe precursors) using XRD and cyclic voltammetry. Cross-validate synthetic routes with peer-reviewed protocols .

Q. How can researchers validate the electrochemical properties of C₂₆H₄₄FeP₂ for catalytic applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a three-electrode setup. Use ferrocene/ferrocenium as an internal reference. Measure redox potentials (±0.1 V accuracy) and calculate turnover frequencies (TOF) for catalytic cycles. Compare with DFT-computed HOMO/LUMO energies to correlate experimental and theoretical data .

Advanced Research Questions

Q. What frameworks are effective for formulating hypotheses about the reaction mechanisms of C₂₆H₄₄FeP₂ in cross-coupling catalysis?

  • Methodological Answer : Apply the PICO framework to define:

  • P (Problem): Mechanistic ambiguity in Fe-mediated bond activation.
  • I (Intervention): Isotopic labeling (e.g., deuterated substrates) to track bond cleavage.
  • C (Comparison): Contrast with Pd/Ni catalysts.
  • O (Outcome): Kinetic isotope effects (KIE) and Eyring analysis for activation parameters. Use operando spectroscopy (e.g., XAFS) to monitor intermediates .

Q. How can contradictions between computational models and experimental data on C₂₆H₄₄FeP₂’s reactivity be resolved?

  • Methodological Answer : Re-optimize density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP-D3) and larger basis sets. Validate with experimental EXAFS data for bond distances. Conduct sensitivity analyses to identify error sources (e.g., solvent effects). Publish raw computational inputs/outputs in repositories for peer validation .

Q. What statistical methods are appropriate for analyzing inconsistent catalytic performance data across multiple C₂₆H₄₄FeP₂ batches?

  • Methodological Answer : Perform ANOVA to assess batch-to-batch variability. Use principal component analysis (PCA) to correlate impurities (e.g., Fe³⁺ content) with activity. Apply Grubbs’ test to identify outliers. Report confidence intervals (95%) and effect sizes. Pre-register analysis plans to reduce bias .

Q. How should researchers design a study to investigate the ligand substitution kinetics of C₂₆H₄₄FeP₂ in solution?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates (kobs). Varying ligand concentrations and temperatures (10–50°C) allows Arrhenius plot construction. Control ionic strength with inert salts (e.g., NBu₄PF₆). Compare with Eyring transition-state theory. Publish raw kinetic traces and fitting parameters .

Methodological Guidelines

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMRShiftDB) .
  • Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., glovebox use for air-sensitive compounds) .
  • Literature Synthesis : Use SciFinder or Reaxys to compile prior art. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to gap analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.